1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE
Overview
Description
1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE is a compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidino group, an imidazolidinyl moiety, and a sulfonyl group attached to a methylphenyl ring. It is typically a white to pale yellow crystalline solid with good solubility in organic solvents .
Preparation Methods
The synthesis of 1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with an imidazolidine derivative under controlled conditions. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with a piperidine derivative to form the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets. For instance, it can act as a blocker of potassium channels, altering the electrical activity of cells and tissues. This interaction can lead to various physiological effects, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
Similar compounds to 1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE include:
5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole: Known for its use in oxidation reactions.
4-Methyl-N-(4-(((4-Methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide: Used in various synthetic applications.
(4-Methylphenyl)methanesulfonyl chloride: A precursor in the synthesis of sulfonyl-containing compounds.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2-piperidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-15-5-7-16(8-6-15)24(22,23)20-12-11-19(14-20)17(21)13-18-9-3-2-4-10-18/h5-8H,2-4,9-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAPZAKDUSEOSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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